Tau Peptide (275-305), also known as the Repeat 2 domain of Tau protein, is a 31-amino acid peptide that plays a significant role in the pathogenesis of neurodegenerative diseases, particularly Alzheimer's disease. Tau proteins are microtubule-associated proteins that stabilize microtubules in neuronal cells. In humans, there are six isoforms of Tau, differing in their carboxyl-terminal domains, which can contain either three or four repeat domains. The Tau Peptide (275-305) specifically corresponds to the second repeat domain and has been implicated in the aggregation processes that characterize tauopathies, where hyperphosphorylated Tau forms neurofibrillary tangles .
Tau Peptide (275-305) falls under the category of neuropeptides and is classified as a microtubule-associated protein. It is involved in cellular processes related to neuronal stability and transport.
The synthesis of Tau Peptide (275-305) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored on a solid support. The synthesis process includes:
The molecular weight of Tau Peptide (275-305) is approximately 3263.77 Da, and it has a specific sequence: VQIINKKLDLSNVQSKCGSKDNIKHVPGGGS . The purity of synthesized peptides is typically assessed using high-performance liquid chromatography, with a standard purity requirement of ≥95% .
The molecular formula for Tau Peptide (275-305) is C139H239N43O45S, indicating its complex structure composed of various elements essential for its biological function. The peptide's conformation plays a critical role in its interaction with other proteins and its aggregation behavior.
Tau Peptide (275-305) participates in several chemical reactions, particularly in the context of metal ion interactions and oxidative stress. For instance, studies have shown that copper ions can interact with tau peptides, leading to oxidative modifications and disulfide bond formations between cysteine residues present within the peptide sequence. This interaction can promote tau aggregation, contributing to neurodegenerative processes .
The interaction with metal ions like Cu²⁺ results in:
The mechanism by which Tau Peptide (275-305) contributes to neurodegeneration involves its propensity to aggregate into toxic oligomers and fibrils. The aggregation process is driven by specific hexapeptide motifs within the tau structure, notably VQIINK and VQIVYK, which facilitate the formation of paired helical filaments characteristic of tauopathies.
Research indicates that:
Tau Peptide (275-305) exists as a solid at room temperature and should be stored at -20 °C to maintain stability. Its solubility characteristics vary depending on buffer conditions used during experiments.
Key chemical properties include:
Tau Peptide (275-305) has several applications in scientific research:
Microtubule-associated protein tau (MAPT) is a neuronal protein crucial for maintaining cytoskeletal stability through its interactions with microtubules (MTs). The functional core of tau resides in its microtubule-binding domain (MTBD), which comprises three or four highly conserved repeat regions (R1-R4) depending on alternative splicing of the MAPT gene transcript [1] [6]. These repeats, each approximately 31-32 amino acids long, adopt intrinsically disordered conformations in their soluble state but possess specific motifs that facilitate binding to microtubules through electrostatic interactions between basic residues in tau and acidic residues in tubulin [7] [8]. Under physiological conditions, tau's MTBD promotes microtubule assembly and stabilizes polymerized tubulin, thereby regulating axonal transport and maintaining neuronal morphology. Pathologically, the MTBD becomes the epicenter of tau's transformation into neurotoxic species. The dissociation of tau from microtubules exposes amyloidogenic motifs within these repeats, initiating a cascade of misfolding events and inter-repeat interactions that culminate in β-sheet-rich aggregates characteristic of Alzheimer's disease (AD) and other tauopathies [1] [6] [8].
The Repeat 2 domain (R2), spanning residues 275-305 in the longest human tau isoform (htau40, 2N4R), possesses distinctive structural features that differentiate it from other MTBD repeats. Its primary sequence is Val²⁷⁵-Gln-Ile-Ile-Asn-Lys-Lys-Leu-Asp-Leu-Ser-Asn-Val-Gln-Ser-Lys-Cys²⁹¹-Gly-Ser-Lys-Asp-Asn-Ile-Lys-His-Val-Pro-Gly-Gly-Gly-Ser³⁰⁵ (molecular weight: 3264.71 Da, CAS: 330456-25-2) [5] [9] [10]. Unlike R1, R3, and R4, R2 contains a cysteine residue (Cys291) that serves as a redox-sensitive site implicated in metal-mediated aggregation. Additionally, R2 harbors the aggregation-prone hexapeptide motif ²⁷⁵VQIINK²⁸⁰, which exhibits high β-sheet propensity [1] [7]. Structurally, R2 maintains an intrinsically disordered conformation but displays transient polyproline II helices and β-strand segments (residues 274-284) that become stabilized under pathological conditions [7] [8]. Functionally, R2's inclusion distinguishes 4R tau isoforms (containing R1, R2, R3, R4) from 3R isoforms (lacking R2). This distinction is clinically significant: 4R isoforms demonstrate higher aggregation propensity and are overrepresented in tauopathies like corticobasal degeneration (CBD) and progressive supranuclear palsy (PSP) compared to 3R isoforms [1] [6] [8]. The PGGG³⁰¹ motif within R2 forms a β-turn that regulates access to the downstream amyloidogenic motif VQIVYK in R3, acting as a conformational gatekeeper against aggregation [8].
Table 1: Structural and Functional Features of Tau Microtubule-Binding Repeats
Repeat Domain | Residue Range | Key Sequence Motifs | Distinguishing Features | Role in Aggregation |
---|---|---|---|---|
Repeat 1 (R1) | 244-274 | - | Lacks cysteine; Fewer amyloidogenic residues | Lower intrinsic aggregation propensity |
Repeat 2 (R2) | 275-305 | ²⁷⁵VQIINK²⁸⁰, Cys²⁹¹, PGGG³⁰¹ | Contains redox-sensitive Cys291; Hexapeptide motif | Critical for dimerization via disulfide bonds; Nucleates aggregation |
Repeat 3 (R3) | 306-336 | ³⁰⁶VQIVYK³¹¹ | Contains amyloidogenic core; Cys³²² | Forms fibrillar core; Cooperates with R2 in cross-repeat aggregation |
Repeat 4 (R4) | 337-368 | ³³⁷VEVKSE³⁴² | Lacks cysteine; Flanked by proline-rich regions | Stabilizes higher-order aggregates |
Figure 1: Molecular Visualization of Tau Repeat 2 Domain (R2)
The R2 domain is a pivotal driver of tau aggregation through multiple interconnected mechanisms. First, its cysteine residue (Cys291) enables redox-sensitive dimerization via disulfide bond formation. ESI-MS and gel electrophoresis studies demonstrate that exposure to sub-stoichiometric Cu²⁺ induces near-complete R2 dimerization, a phenomenon absent in cysteine-free repeats (R1 and R4) [1]. This metal-mediated dimerization involves Cu²⁺-catalyzed oxidation of Cys291 thiol groups, generating disulfide-linked dimers that serve as nuclei for higher-order oligomers. Notably, neuronal antioxidants like ascorbate and glutathione cannot inhibit this process, suggesting a potent pathogenic mechanism in neurodegenerative environments where metal dyshomeostasis occurs [1]. Second, the ²⁷⁵VQIINK²⁸⁰ motif exhibits strong amyloidogenic propensity and cooperates with R3's ³⁰⁶VQIVYK³¹¹ motif in cross-repeat interactions. Molecular dynamics simulations reveal that the PGGG³⁰¹ β-turn in R2 regulates exposure of VQIINK and its interaction with VQIVYK [8]. Mutations at Pro301 (e.g., P301S, associated with frontotemporal dementia) destabilize this turn, increasing β-sheet content in R2-R3 peptides and accelerating aggregation by >6-fold compared to wild-type sequences [8]. Third, R2 promotes copper-mediated reactive oxygen species (ROS) generation. Cu²⁺ bound to R2 (via His299 and Cys291) undergoes reduction to Cu⁺, catalyzing Fenton-like reactions that produce hydroxyl radicals. This oxidative stress contributes to neuronal damage and creates a permissive environment for further tau aggregation [1].
Table 2: Key Experimental Findings on Tau Repeat 2 Domain Aggregation
Aggregation Trigger | Experimental System | Key Observations | References |
---|---|---|---|
Cu²⁺ (10-100 μM) | Full-length R2 peptide (275-305) | Complete dimerization via disulfide bonds; Fibril formation; ROS generation resistant to antioxidants | [1] |
P301S Mutation | R2R3 peptide (294-311) | Destabilized β-turn at PGGG motif; 6-fold faster aggregation than WT; Increased β-sheet content | [8] |
4R vs. 3R Isoforms | Tau repeat domain (RD) constructs | R2-containing 4R tau aggregated faster than 3R tau; R2 deletion reduced aggregation propensity | [1] [8] |
Acetylation Mimics | K294Q/K311Q mutants | Disrupted intramolecular interactions; Enhanced exposure of VQIINK motif; Accelerated aggregation | [8] |
The aggregation kinetics of R2 are modulated by post-translational modifications (PTMs). Acetylation of Lys294 (within the KDNIKH sequence upstream of PGGG) disrupts electrostatic interactions that shield the VQIINK motif, increasing its solvent exposure and aggregation propensity [8]. Additionally, phosphorylation at Ser285/Ser289 within R2 may alter its conformation and promote dissociation from microtubules, increasing the cytosolic pool of aggregation-prone tau. These findings establish R2 as a critical hub integrating metal binding, redox chemistry, PTMs, and conformational changes to drive tau pathogenesis. Its presence explains why 4R tau isoforms exhibit greater pathogenicity than 3R isoforms in most tauopathies and positions R2 as a prime target for aggregation inhibitors [1] [8] [10].
Table 3: Compound Summary: Tau Peptide (275-305) (Repeat 2 Domain)
Property | Specification |
---|---|
Systematic Name | H-Val-Gln-Ile-Ile-Asn-Lys-Lys-Leu-Asp-Leu-Ser-Asn-Val-Gln-Ser-Lys-Cys-Gly-Ser-Lys-Asp-Asn-Ile-Lys-His-Val-Pro-Gly-Gly-Gly-Ser-OH |
One-Letter Sequence | VQIINKKLDLSNVQSKCGSKDNIKHVPGGGS |
CAS Registry Number | 330456-25-2 |
Molecular Formula | C₁₃₉H₂₃₉N₄₃O₄₅S |
Molecular Weight | 3264.76 g/mol |
Research Applications | Tau aggregation studies, Antibody epitope mapping, Metal binding assays, Conformational studies |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7